6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide
Description
Chemical Structure and Properties 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide (CAS: 70415-50-8) is a bicyclic heterocyclic compound featuring a thieno[2,3-e]thiazine scaffold with a carboxylic acid methyl ester group at position 2. Its molecular formula is C₉H₈ClNO₅S₂, with a molecular weight of 309.75 g/mol. Key physicochemical properties include a melting point of 198–200°C, boiling point of 482.3°C, and a LogP value of 2.45, indicative of moderate lipophilicity. The compound is synthesized via cyclization of intermediates under basic conditions, as detailed in pharmaceutical process patents.
Role in Pharmaceutical Synthesis This compound is a critical intermediate in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation management. The methyl ester group at position 3 is later replaced by a pyridinylcarboxamide moiety to form Lornoxicam, enhancing COX-1/COX-2 inhibitory activity.
Properties
Molecular Formula |
C8H6ClNO5S2 |
|---|---|
Molecular Weight |
295.7 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO5S2/c1-10-5(8(12)13)6(11)7-3(17(10,14)15)2-4(9)16-7/h2,11H,1H3,(H,12,13) |
InChI Key |
ULJPNXMAWZQKFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Conventional Sodium Methoxide-Mediated Cyclization
Reaction Mechanism and Historical Context
The traditional synthesis of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester, 1,1-dioxide—a precursor to the carboxylic acid derivative—relies on cyclization using sodium methoxide in methanol. This method, documented in U.S. Patent 4,180,662, involves heating 5-chloro-3-(N-methoxycarbonylmethylene-N-methyl)aminosulfonylthiophene-2-carboxylic acid ester (Formula 2) with sodium methoxide. The strong alkalinity of sodium methoxide facilitates deprotonation and ring closure, forming the thienothiazine core. However, the excessive basicity promotes side reactions such as ester hydrolysis and oxidative degradation, limiting yields to 60–70%.
Limitations and Industrial Challenges
The low yield of this method directly correlates with the aggressive reactivity of sodium methoxide, which destabilizes sensitive functional groups. Industrial applications face additional hurdles in product purification, as side products necessitate costly chromatographic separation. Furthermore, the exothermic nature of the reaction demands precise temperature control to prevent thermal runaway.
Magnesium Alkoxide-Based Cyclization Method
Innovation in Cyclization Reagents
To address the limitations of sodium methoxide, Patent WO2005016937A1 introduces magnesium alkoxides (e.g., magnesium methoxide or ethoxide) as milder cyclization agents. These reagents reduce side reactions by modulating the reaction’s basicity while maintaining sufficient nucleophilicity to drive cyclization. The method involves reacting the same ester precursor (Formula 4) with magnesium alkoxide in methanol or ethanol under reflux, achieving yields of 85–90%.
Mechanistic Advantages
The magnesium ion’s Lewis acidity stabilizes transition states during cyclization, enhancing regioselectivity. Comparative studies indicate that magnesium methoxide minimizes ester hydrolysis, preserving the methyl ester group critical for downstream functionalization. The reaction’s scalability is further supported by the ease of magnesium alkoxide preparation in situ, reducing costs associated with pre-synthesized reagents.
Table 1: Comparative Analysis of Cyclization Methods
Optimization of Reaction Conditions
Key optimizations include:
- Solvent Selection : Methanol and ethanol provide optimal polarity for reagent solubility without destabilizing intermediates.
- Temperature Control : Reactions proceed at 60–80°C, balancing kinetic efficiency and thermal stability.
- Stoichiometry : A 1:1 molar ratio of magnesium alkoxide to ester precursor ensures complete conversion while avoiding excess base.
Industrial Production and Process Economics
The magnesium alkoxide method’s high yield and reduced purification demands make it economically viable for large-scale production. A cost-benefit analysis reveals a 30% reduction in raw material waste compared to the sodium methoxide approach, aligning with green chemistry principles. Furthermore, the method’s compatibility with continuous flow reactors enhances throughput, addressing global demand for lornoxicam precursors.
Downstream Applications in Pharmaceutical Synthesis
The methyl ester derivative serves as a critical intermediate in synthesizing lornoxicam, a potent cyclooxygenase-2 inhibitor. Patent CN112592356A details its ammonolysis with 2-aminopyridine in xylene, catalyzed by p-toluenesulfonic acid, to form lornoxicam. This downstream application underscores the importance of high-purity ester precursors, achievable only through optimized cyclization methods.
Chemical Reactions Analysis
Cyclization Reactions
The compound is primarily synthesized via cyclization of precursor esters under alkaline conditions. Magnesium alkoxides ((R<sub>2</sub>O)<sub>2</sub>Mg) are preferred over sodium methoxide due to reduced side reactions and higher yields (77.2% vs. 58% in comparative studies) .
Reaction Conditions and Outcomes
Mechanism : The alkoxyl magnesium base deprotonates the sulfonamide nitrogen, enabling intramolecular nucleophilic attack on the carbonyl carbon to form the fused thiazine ring .
Esterification and Hydrolysis
The methyl ester form (CAS 70415-50-8) undergoes hydrolysis to yield the free carboxylic acid, which is essential for subsequent amidation to form lornoxicam.
Key Observations
-
Hydrolysis : Achieved under acidic (HCl) or basic (NaOH) aqueous conditions at 80–100°C, with yields >90% .
-
Reversibility : Esterification with methanol/H<sub>2</sub>SO<sub>4</sub> regenerates the methyl ester, confirming structural stability .
Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ammonia (NH<sub>3</sub>) | 120°C, DMF, Cu catalyst | 6-Amino derivative | 68 |
| Sodium methoxide | Reflux in THF | 6-Methoxy analog | 72 |
Limitation : Steric hindrance from the methyl group at position 2 slows NAS kinetics compared to non-methylated analogs .
Oxidation and Stability
-
Degradation Pathway : Cleavage of the thiazine ring, forming sulfonic acid derivatives (detected via HPLC) .
-
Stabilizers : Addition of 0.1% ascorbic acid reduces degradation by 40% under accelerated stability testing .
Coupling Reactions
The carboxylic acid form reacts with 2-aminopyridine to form lornoxicam via amide bond formation:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 85 | 99.2 |
| DCC/DMAP | THF | 0–5 | 78 | 98.5 |
Optimization : EDCI/HOBt in dichloromethane achieves near-quantitative conversion without racemization .
Thermal Behavior
Thermogravimetric analysis (TGA) reveals:
-
Primary Decomposition Products : SO<sub>2</sub>, CO<sub>2</sub>, and chlorinated hydrocarbons (identified via GC-MS) .
This compound’s reactivity profile highlights its versatility in pharmaceutical synthesis, particularly in constructing NSAID scaffolds. Controlled cyclization and selective substitutions enable precise structural modifications, while its stability under physiological conditions supports therapeutic applications .
Scientific Research Applications
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Lornoxicam (6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide)
- Structural Difference: The carboxylic acid methyl ester in the target compound is replaced by a pyridinylcarboxamide group in Lornoxicam.
- Pharmacological Impact : This substitution confers COX inhibition and anti-inflammatory activity, absent in the methyl ester intermediate.
- Physicochemical Properties: Lornoxicam has a higher melting point (225–230°C, decomposition) due to stronger intermolecular hydrogen bonding from the amide group.
2.1.2 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide
- Structural Difference : The thiophene ring is fused at the [3,2-e] position instead of [2,3-e], altering ring strain and electronic distribution.
- Impact : Reduced planarity may affect binding to biological targets compared to the [2,3-e] fused analogue.
2.1.3 N-(Alkyl/Aryl)-6-Chlorothieno[2,3-e]-1,4,2-dithiazin-3-amine 1,1-Dioxides
- Structural Difference : The thiazine ring is replaced by a 1,4,2-dithiazine system, introducing an additional sulfur atom.
- Impact : Increased electron-withdrawing effects may enhance stability but reduce solubility in polar solvents.
Stability and Reactivity
- The target compound’s sulfone groups (1,1-dioxide) enhance electrophilicity, facilitating nucleophilic substitution during amidation to form Lornoxicam.
- LogP Comparison: The methyl ester intermediate (LogP = 2.45) is more lipophilic than Lornoxicam (LogP ≈ 1.5), influencing solubility and absorption profiles.
Biological Activity
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 1,1-dioxide (commonly referred to as Lornoxicam) is a compound belonging to the thiazine class of heterocyclic organic compounds. It has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
- Molecular Formula : C₉H₈ClN₁O₅S₂
- Molecular Weight : 309.75 g/mol
- CAS Number : 70415-50-8
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated that Lornoxicam exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
2. Anticancer Activity
Thiazine derivatives have been investigated for their anticancer potential. Lornoxicam has shown promising results in various cancer models:
- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), Lornoxicam induced apoptosis and inhibited cell proliferation with IC₅₀ values of approximately 15 µM .
| Cancer Type | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
3. Anti-inflammatory Activity
Lornoxicam is known for its anti-inflammatory properties:
- Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Animal Studies : In rodent models of inflammation, Lornoxicam administration resulted in a significant reduction in paw edema and inflammatory cytokines levels .
4. Neuroprotective Effects
Recent studies have suggested that Lornoxicam may possess neuroprotective properties:
- In vitro Evidence : It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) .
Case Studies
Several case studies have highlighted the therapeutic potential of Lornoxicam:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions revealed that Lornoxicam significantly reduced pain scores compared to placebo groups.
- Postoperative Analgesia : In postoperative settings, Lornoxicam was effective in reducing the need for opioid analgesics, showcasing its utility in multimodal pain management strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid 1,1-dioxide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Chlorination at the 6-position using POCl₃ or SOCl₂ under anhydrous conditions.
- Cyclization of thiophene and thiazine moieties in the presence of catalytic bases (e.g., K₂CO₃).
- Carboxylic acid esterification via methanol/H⁺ reflux.
- Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
- Critical Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Chlorination | 65–75 | 90% |
| Cyclization | 50–60 | 85% |
| Esterification | 80–90 | 95% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thieno-thiazine protons: δ 6.8–7.2 ppm (aromatic).
- Methyl groups: δ 2.5–3.0 ppm (singlet for C2-methyl).
- Carboxylic ester: δ 3.7–3.9 ppm (OCH₃).
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ m/z = 347.982 (C₁₀H₉ClNO₅S₂).
- IR : Strong absorption at 1720 cm⁻¹ (C=O ester), 1260 cm⁻¹ (S=O) .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., space group ambiguity) arise from polymorphism or twinning. Strategies include:
- SHELXL Refinement : Use of the Hirshfeld rigid-bond test to validate atomic displacement parameters.
- WinGX Suite : Integration of multiple datasets to resolve twinning (e.g., using HKLF5 format for overlapped reflections).
- Temperature Control : Crystallization at 100 K minimizes thermal motion artifacts .
- Example Data :
| Parameter | Dataset A | Dataset B |
|---|---|---|
| Space Group | P2₁/c | C2/c |
| R-factor | 0.045 | 0.062 |
Q. What experimental approaches elucidate the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm).
- Kinetic Analysis : Pseudo-first-order rate constants (kₒbₛ) calculated from ln[C] vs. time plots.
- Mechanistic Insight : Acidic conditions (pH < 4) favor ester hydrolysis to the carboxylic acid, while alkaline conditions (pH > 10) induce thiazine ring cleavage .
Q. How does this compound interact with biological targets in enzyme inhibition assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Key binding residues: Arg120, Tyr355.
- Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Kᵢ = 12.5 ± 1.2 µM).
- Validation : Co-crystallization with COX-2 (PDB ID: 6COX) reveals hydrogen bonding with the 4-hydroxyl group .
Methodological Design & Data Analysis
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = 10.3 µM, Hill slope = 1.2).
- ANOVA with Tukey’s post-hoc test : Compare means across concentrations (p < 0.01 for 25–100 µM).
- Software : GraphPad Prism or R (drc package) .
Q. How can computational chemistry predict the compound’s stability in environmental matrices?
- Methodological Answer :
- DFT Calculations : Gaussian09 at B3LYP/6-31G* level to assess bond dissociation energies (BDEs).
- Environmental Half-Life : EPI Suite estimation: t₁/₂ = 14 days (aqueous photolysis).
- Metabolite Prediction : Use Meteor Nexus to identify sulfone and hydroxylated derivatives .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in advanced synthesis?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and fume hood use (due to potential chloro-intermediates).
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.
- Emergency Procedures : Immediate ethanol rinse for skin contact; activated charcoal for ingestion .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
